molecular formula C17H25ClN2O3 B2497407 [2-(Aminomethyl)-1,4-oxazepan-4-yl]-(3,3-dimethyl-2H-1-benzofuran-5-yl)methanone;hydrochloride CAS No. 2445784-67-6

[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(3,3-dimethyl-2H-1-benzofuran-5-yl)methanone;hydrochloride

Cat. No.: B2497407
CAS No.: 2445784-67-6
M. Wt: 340.85
InChI Key: OMPCVKNTTYJGLM-UHFFFAOYSA-N
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Description

[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(3,3-dimethyl-2H-1-benzofuran-5-yl)methanone;hydrochloride is a useful research compound. Its molecular formula is C17H25ClN2O3 and its molecular weight is 340.85. The purity is usually 95%.
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Scientific Research Applications

Tautomerism and Metal Complexation

A study by Jones et al. (2013) focuses on the tautomerism and metal complexation of oxazoline derivatives, highlighting their potential in coordination chemistry and metal-mediated catalysis. This research emphasizes the structural versatility and reactivity of such compounds, suggesting that similar chemical structures could offer significant applications in developing new catalytic systems or materials with unique electronic properties (Jones et al., 2013).

Synthesis and Antimicrobial Activity

Research by Patel et al. (2011) on the synthesis and antimicrobial activity of new pyridine derivatives demonstrates the potential of heterocyclic compounds in creating effective antimicrobial agents. Given the structural similarities, the target compound might also possess antimicrobial properties, warranting further investigation into its efficacy against various bacterial and fungal strains (Patel et al., 2011).

Novel Synthesis Routes

The work by Sañudo et al. (2006) on synthesizing 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduces a new class of cyclic dipeptidyl ureas. This highlights innovative synthetic routes that could be applicable to the target compound, providing a foundation for developing new drugs or materials with tailored biological activities (Sañudo et al., 2006).

Catalytic Oxidation Studies

A study on the catalytic oxidation of benzyl alcohols using Cu(II) complexes of oxazolidine ligands by Bikas et al. (2018) points to the importance of ligand design in enhancing catalytic efficiency. This suggests that exploring the catalytic properties of the target compound, particularly in oxidation reactions, could unveil new catalytic systems with improved performance (Bikas et al., 2018).

Anticholinesterase Activity

Luo et al. (2005) describe novel anticholinesterases based on furobenzofuran and methanobenzodioxepine skeletons, highlighting the potential of such compounds in treating neurodegenerative diseases. This indicates that compounds with similar structural features, including the target compound, might be explored for their neuroprotective or enzyme inhibitory activities, contributing to the development of treatments for conditions like Alzheimer's disease (Luo et al., 2005).

Properties

IUPAC Name

[2-(aminomethyl)-1,4-oxazepan-4-yl]-(3,3-dimethyl-2H-1-benzofuran-5-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3.ClH/c1-17(2)11-22-15-5-4-12(8-14(15)17)16(20)19-6-3-7-21-13(9-18)10-19;/h4-5,8,13H,3,6-7,9-11,18H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPCVKNTTYJGLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C1C=C(C=C2)C(=O)N3CCCOC(C3)CN)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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